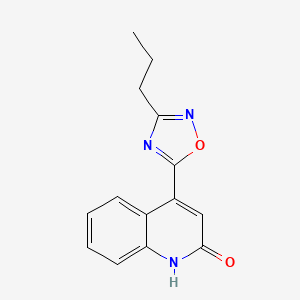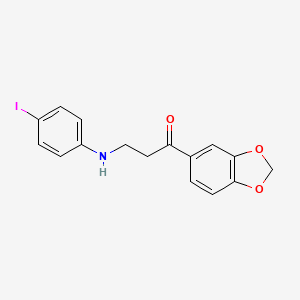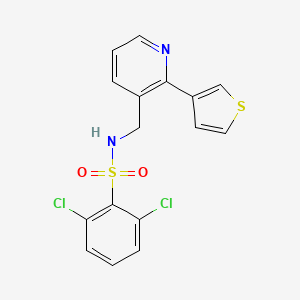![molecular formula C26H32O3 B2625873 4-[3-(4-Isopropylphenyl)acryloyl]phenyl octanoate CAS No. 298215-47-1](/img/structure/B2625873.png)
4-[3-(4-Isopropylphenyl)acryloyl]phenyl octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(4-Isopropylphenyl)acryloyl]phenyl octanoate is an organic compound with the molecular formula C26H32O3 It is characterized by the presence of an octanoate ester linked to a phenyl ring, which is further substituted with an acryloyl group and an isopropylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Isopropylphenyl)acryloyl]phenyl octanoate typically involves the esterification of 4-[3-(4-Isopropylphenyl)acryloyl]phenol with octanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Isopropylphenyl)acryloyl]phenyl octanoate can undergo various chemical reactions, including:
Oxidation: The acryloyl group can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: The acryloyl group can be reduced to form saturated derivatives.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products
Oxidation: Epoxides or carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
4-[3-(4-Isopropylphenyl)acryloyl]phenyl octanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmacophore in drug design.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-(4-Isopropylphenyl)acryloyl]phenyl octanoate involves its interaction with molecular targets such as enzymes and receptors. The acryloyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The phenyl rings can engage in π-π interactions with aromatic residues in proteins, further influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(4-Methylphenyl)acryloyl]phenyl octanoate
- 4-[3-(4-Ethylphenyl)acryloyl]phenyl octanoate
- 4-[3-(4-Tert-butylphenyl)acryloyl]phenyl octanoate
Uniqueness
4-[3-(4-Isopropylphenyl)acryloyl]phenyl octanoate is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can result in distinct reactivity and interaction profiles compared to its analogs, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] octanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O3/c1-4-5-6-7-8-9-26(28)29-24-17-15-23(16-18-24)25(27)19-12-21-10-13-22(14-11-21)20(2)3/h10-20H,4-9H2,1-3H3/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNFAXDABDXOHD-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(dimethylamino)ethyl]-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2625790.png)
![5-Chloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]thiophene-2-carboxamide](/img/structure/B2625791.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-3-carboxamide](/img/structure/B2625793.png)
![2-(prop-2-en-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2625794.png)
dimethylsilane](/img/structure/B2625796.png)
![2-[(6-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(2-methoxyethyl)acetamide](/img/structure/B2625797.png)
![2-[4-(3-Fluoropropoxy)phenyl]-4-(4-methoxyphenyl)pyrimidine](/img/structure/B2625799.png)
![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-5-methylthiophene-2-sulfonamide](/img/structure/B2625800.png)



![methyl 3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2625810.png)
![1-[2-(3,4-Dimethylanilino)ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2625811.png)
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-ethoxyethyl)naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2625813.png)
